molecular formula C19H30N2O2 B5187294 ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate

ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate

Cat. No. B5187294
M. Wt: 318.5 g/mol
InChI Key: GLLHYZWJLGIRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate, also known as Etizolam, is a benzodiazepine analog that has been used for medical and research purposes. It is a psychoactive substance that has been found to possess anxiolytic, sedative, and hypnotic properties. The purpose of

Mechanism of Action

Ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter. It binds to the benzodiazepine site on the GABA-A receptor, which increases the affinity of GABA for its binding site. This results in increased chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate include sedation, muscle relaxation, anxiolysis, and amnesia. It has been found to be effective in reducing anxiety and inducing sleep. It has also been shown to have anticonvulsant and muscle relaxant properties.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate in lab experiments is its high potency and efficacy. It has been found to be more potent than other benzodiazepines, such as diazepam and lorazepam. However, one limitation is its short half-life, which can make it difficult to maintain a consistent level of drug exposure in experiments.

Future Directions

For research include its potential use in the treatment of PTSD and opioid withdrawal syndrome, as well as further investigation into its long-term effects and potential for abuse and dependence.

Synthesis Methods

The synthesis of ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate involves the reaction of benzyl chloride with diethylamine to form N,N-diethylbenzylamine, which is then reacted with ethyl chloroformate to yield ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate. The yield of this reaction is typically high, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

Ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate has been used in scientific research for its anxiolytic, sedative, and hypnotic effects. It has been found to be effective in treating anxiety disorders, insomnia, and panic attacks. It has also been used in the treatment of alcohol withdrawal syndrome and muscle spasms.

properties

IUPAC Name

ethyl 1-[[4-(diethylamino)phenyl]methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-4-21(5-2)18-11-9-16(10-12-18)14-20-13-7-8-17(15-20)19(22)23-6-3/h9-12,17H,4-8,13-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLHYZWJLGIRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN2CCCC(C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate

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